molecular formula C13H10O3 B233945 3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid CAS No. 150863-83-5

3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid

Cat. No. B233945
CAS RN: 150863-83-5
M. Wt: 214.22 g/mol
InChI Key: QNMRKUFLPDHHHD-SOFGYWHQSA-N
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Description

The compound “4-Hydroxy-1-naphthaldehyde” is closely related to your query . It has a linear formula of HOC10H7CHO and a molecular weight of 172.18 . It’s used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine .


Molecular Structure Analysis

The molecular structure of a related compound, “4-Hydroxy-1-naphthaldehyde”, can be represented by the SMILES string Oc1ccc(C=O)c2ccccc12 .


Physical And Chemical Properties Analysis

The related compound “4-Hydroxy-1-naphthaldehyde” has a melting point of 179-182 °C . Another related compound, “1,1-Dimethylethyl 3-hydroxy-3-(4-hydroxy-1-naphthalenyl)-1-piperidinecarboxylate”, has a boiling point of 530.6±50.0 °C and a density of 1.240±0.06 g/cm3 .

Scientific Research Applications

Inhibition of IL-1 Generation

A series of 3-(4-hydroxy-1-naphthalenyl)-2-propenoic acids has been synthesized and evaluated for their ability to inhibit IL-1 generation. Studies using both in vitro systems with human monocytes and rat exudate macrophages, as well as in vivo rat models, revealed potent inhibition of IL-1 generation. This research identifies specific structural features that enhance this inhibitory effect, such as the presence of 3-alkoxy, 5-alkyl, and 4-hydroxy substituents on the naphthalene ring. One compound, in particular, demonstrated significant inhibitory activity in a rat model following oral administration, indicating potential applications in anti-inflammatory therapies (Tanaka et al., 1992).

Synthesis of Anti-Inflammatory Precursors

Research on the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory drug naproxen, has been conducted. The synthesis process involves several steps, including palladium-catalyzed reactions and regioselective addition, highlighting the compound's importance in the development of pharmaceuticals (Hiyama et al., 1990).

Photolabile Protection of Biochemicals

3-Hydroxy-2-naphthalenemethanol has been investigated for its potential as a photolabile protecting group for alcohols, phenols, and carboxylic acids. This research demonstrates that irradiation leads to the fast release of substrates, with good quantum and chemical yields, suggesting applications in controlled release and protection strategies in biochemical research (Kulikov et al., 2008).

Quantification of Polyphenols

The Fe(III)/3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid complexes have been critically studied for quantifying polyphenols in medicinal plants. This method, based on the reduction of Fe(III) to Fe(II) and the formation of complexes, has implications for accurately measuring polyphenol content, which is vital in evaluating the therapeutic potential of plant extracts (da Silva et al., 2013).

Safety and Hazards

The safety data sheet for alpha-Naphtholbenzein, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(4-hydroxynaphthalen-1-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8,14H,(H,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMRKUFLPDHHHD-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid

CAS RN

150863-83-5
Record name 3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150863835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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